2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
Overview
Description
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is an organic compound with the molecular formula C11H11N2Br It is a heterocyclic compound that contains both pyridine and pyrrole rings
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals
Mode of Action
It is known that pyrrole compounds, which this compound is a derivative of, have various biological activities such as antibacterial, antihypertensive, and antitubercular activities .
Biochemical Pathways
It is known that pyrrole compounds participate as a subunit of chlorophyll in plant cells and hemin and vitamin b12 in animal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the bromination of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. One common method includes the reaction of 2,5-dimethylpyrrole with 2,6-dibromopyridine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine
Uniqueness
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrrole rings makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-6-(2,5-dimethylpyrrol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQCMMJOMDJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573519 | |
Record name | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198209-31-3 | |
Record name | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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